molecular formula C16H22N2O5 B11426946 N-(propan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(propan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426946
M. Wt: 322.36 g/mol
InChI Key: NUDWFTDMTQMHPE-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known by its chemical structure C18H24N2O5, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with propan-2-ylamine, followed by cyclization to form the oxazole ring. The carboxamide group is introduced subsequently.

Reaction Conditions::

    Condensation Step: The reaction between 3,4,5-trimethoxybenzaldehyde and propan-2-ylamine typically occurs under acidic conditions.

    Cyclization Step: Cyclization to form the oxazole ring often involves heating the intermediate compound in the presence of a suitable cyclization agent.

    Carboxamide Formation: The carboxamide group can be introduced using appropriate reagents and conditions.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above serve as a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions at the aromatic ring or the oxazole nitrogen are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products:: The specific products formed depend on reaction conditions and substituents. Oxidation may yield carboxylic acid derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmaceutical properties, including anti-inflammatory, analgesic, or anticancer effects.

    Chemical Biology: Used as a probe to study biological processes due to its unique structure.

    Industry: Employed in the synthesis of other compounds or as a building block.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(propan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its oxazole ring and trimethoxyphenyl group, similar compounds include other oxazoles, amides, and phenyl derivatives.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

N-propan-2-yl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H22N2O5/c1-9(2)17-16(19)14-8-11(18-23-14)10-6-12(20-3)15(22-5)13(7-10)21-4/h6-7,9,14H,8H2,1-5H3,(H,17,19)

InChI Key

NUDWFTDMTQMHPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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